molecular formula C14H11ClO3 B6370591 MFCD18313013 CAS No. 1261893-03-1

MFCD18313013

Cat. No.: B6370591
CAS No.: 1261893-03-1
M. Wt: 262.69 g/mol
InChI Key: QBUBNFHXUXOQIW-UHFFFAOYSA-N
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Description

MFCD18313013 is a chemical compound that belongs to the benzimidazole derivative family, characterized by its heterocyclic aromatic structure. Key properties of benzimidazole derivatives typically include moderate solubility in organic solvents (e.g., 0.687 mg/mL in aqueous solutions) and applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and stability .

Synthesis methods for such compounds often involve catalytic reactions under green chemistry principles. For example, CAS 1761-61-1 is synthesized using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield through reflux and recrystallization . These methods emphasize sustainability, with catalysts reused up to five times without significant efficiency loss.

Properties

IUPAC Name

methyl 4-chloro-3-(2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUBNFHXUXOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683623
Record name Methyl 6-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-03-1
Record name Methyl 6-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313013 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and automation ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18313013 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

MFCD18313013 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD18313013 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound* CAS 1761-61-1 (MFCD00003330) CAS 1072-84-0 (MFCD00023185)
Molecular Formula C₇H₅X₂O₂ (inferred) C₇H₅BrO₂ C₇H₆ClN₃O₂
Molecular Weight ~210–220 g/mol 201.02 g/mol 215.59 g/mol
Solubility Moderate (organic) 0.687 mg/mL 1.2 mg/mL (aqueous)
Log S (ESOL) -2.5 (estimated) -2.47 -2.12
Synthesis Yield 95–98% 98% 85%
Catalyst Reuse Up to 5 cycles 5 cycles 3 cycles
Bioavailability 0.55 (estimated) 0.55 0.62

Structural and Functional Differences

CAS 1761-61-1 (MFCD00003330) :

  • Contains a bromine substituent, enhancing electrophilic reactivity and stability in aromatic systems.
  • Lower aqueous solubility compared to chlorinated analogs due to bromine’s hydrophobic nature .
  • Used in anti-corrosion coatings and as a pharmaceutical intermediate.

CAS 1072-84-0 (MFCD00023185) :

  • Features a chlorine atom and an additional nitro group , improving solubility and bioavailability (Log S = -2.12 vs. -2.47 for brominated analogs) .
  • Lower synthesis yield (85%) due to steric hindrance from the nitro group.
  • Applied in antifungal agents and polymer stabilizers.

Research Findings

  • Reactivity : Brominated derivatives (e.g., CAS 1761-61-1) exhibit slower reaction kinetics in nucleophilic substitutions compared to chlorinated analogs, as observed in supplementary kinetic studies .
  • Green Chemistry : Catalyst reuse efficiency declines more rapidly in chlorine/nitro-substituted compounds (3 cycles) than in brominated ones (5 cycles), likely due to catalyst poisoning by nitro byproducts .
  • Bioactivity : Chlorinated derivatives show higher bioavailability (0.62 vs. 0.55), making them preferable in drug design .

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